Gefitinib-d6 -

Gefitinib-d6

Catalog Number: EVT-1470725
CAS Number:
Molecular Formula: C22H24ClFN4O3
Molecular Weight: 452.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib-d6 is a deuterated analog of gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of gefitinib in biological matrices. [] The use of deuterated internal standards like gefitinib-d6 improves the accuracy and reliability of these analytical methods by compensating for variations during sample preparation and ionization.

Gefitinib

Compound Description: Gefitinib is a first-generation, orally active, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with EGFR-activating mutations. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Erlotinib

Compound Description: Erlotinib, similar to Gefitinib, is a first-generation, reversible EGFR TKI used as a first-line treatment for advanced NSCLC with EGFR-activating mutations. [, , ]

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR TKI with broader activity against ErbB family receptors (including HER2). It is also used as a first-line treatment for EGFR mutation-positive NSCLC. [, , , ]

Dacomitinib

Compound Description: Dacomitinib is another second-generation, irreversible EGFR TKI, also targeting HER2 and HER4. It demonstrated improved overall survival compared to Gefitinib in clinical trials for advanced NSCLC with EGFR activating mutations. []

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR TKI specifically designed to overcome resistance mediated by the EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors. []

Overview

Gefitinib-d6 is a deuterated analog of gefitinib, a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, primarily used in the treatment of non-small cell lung cancer. The introduction of deuterium in gefitinib-d6 enhances its pharmacokinetic properties, potentially improving its stability and bioavailability compared to its non-deuterated counterpart. The compound is classified under the category of small-molecule inhibitors targeting specific mutations in the epidermal growth factor receptor.

Source and Classification

Gefitinib-d6 is synthesized from gefitinib, which was originally developed by AstraZeneca and is classified as an antineoplastic agent. It falls under the broader category of tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor. The deuterated form is utilized in pharmacokinetic studies to improve the understanding of drug metabolism and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of gefitinib-d6 typically involves the incorporation of deuterium at specific positions in the gefitinib molecule. This can be achieved through various methods, including:

  1. Regioselective Demethylation: Starting from gefitinib, specific methyl groups are replaced with deuterium using deuterated reagents.
  2. Deuterated Reagents: Utilizing deuterated solvents or reagents during the synthesis process can facilitate the incorporation of deuterium into the final product.
  3. Nuclear Magnetic Resonance (NMR) Confirmation: The structure and purity of gefitinib-d6 are often confirmed using NMR spectroscopy techniques, such as 1H-NMR and 13C-NMR.

Technical Details

The synthesis process must be carefully controlled to ensure that deuterium is introduced at the desired positions without affecting other functional groups in the molecule. High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compound.

Molecular Structure Analysis

Structure and Data

Gefitinib-d6 retains the core structure of gefitinib, which consists of a quinazoline ring system with various substituents. The incorporation of deuterium alters some spectroscopic properties, which can be analyzed through:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information on the chemical environment of hydrogen atoms.
  • Mass Spectrometry: Confirms the molecular weight and structure by identifying isotopic patterns indicative of deuteration.

The molecular formula for gefitinib-d6 is C22H24D6N4O2S, reflecting the substitution of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Reactions and Technical Details

Gefitinib-d6 can undergo similar chemical reactions as gefitinib, including:

  1. Hydrolysis: In aqueous environments, gefitinib-d6 may hydrolyze to form less active metabolites.
  2. Metabolic Reactions: It can be subjected to cytochrome P450-mediated metabolism, where deuterium may influence metabolic stability.
  3. Binding Studies: The interaction with epidermal growth factor receptor mutations can be studied using various biochemical assays to determine efficacy against resistant strains.
Mechanism of Action

Process and Data

Gefitinib-d6 functions by competitively inhibiting the binding of adenosine triphosphate to the tyrosine kinase domain of the epidermal growth factor receptor. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. Key data supporting its mechanism include:

  • Inhibition Studies: In vitro assays demonstrate that gefitinib-d6 effectively reduces phosphorylation levels of epidermal growth factor receptor in mutated cell lines.
  • Cell Viability Assays: Studies show that gefitinib-d6 reduces viability in non-small cell lung cancer cells harboring specific mutations.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gefitinib-d6 exhibits similar physical properties to gefitinib but with altered pharmacokinetic profiles due to deuteration. Key properties include:

  • Molecular Weight: Approximately 396.55 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Enhanced metabolic stability due to reduced hydrogen bonding interactions.

Relevant Data or Analyses

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantification in biological samples, highlighting its utility in pharmacokinetic studies.

Applications

Scientific Uses

Gefitinib-d6 is primarily used in research settings for:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles compared to non-deuterated gefitinib.
  • Mechanistic Studies: Investigating how structural modifications affect drug-receptor interactions and resistance mechanisms in cancer therapy.
  • Development of New Therapeutics: Serving as a reference compound for synthesizing new derivatives aimed at overcoming resistance in non-small cell lung cancer treatments.

Properties

Product Name

Gefitinib-d6

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

452.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2

InChI Key

XGALLCVXEZPNRQ-AQCDAZAYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Synonyms

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy-1,1,2,2,3,3-d6]-4-quinazolinamine

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.